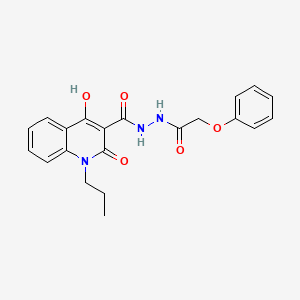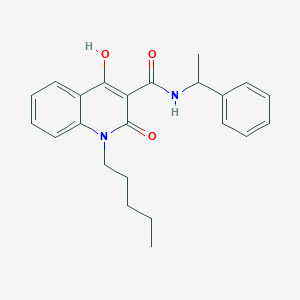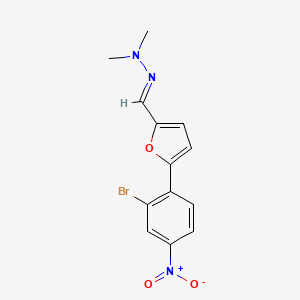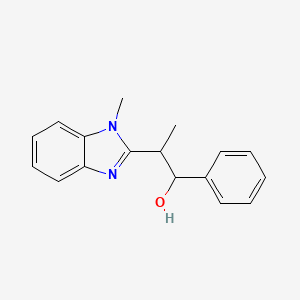
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N'-PHENOXYACETYL-HYDRAZIDE
概要
説明
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE is a complex organic compound with the molecular formula C21H21N3O5 and a molecular weight of 395.419 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
The synthesis of 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of anthranilic acid derivatives with malonic acid equivalents . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated synthesis systems.
化学反応の分析
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms .
類似化合物との比較
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE can be compared with other quinoline derivatives such as:
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-CHLOROACETYL-HYDRAZIDE: This compound has a similar structure but with a chloroacetyl group instead of a phenoxyacetyl group.
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE: This derivative has a long-chain hexadecanoic acid group, which may affect its solubility and biological activity.
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-HO-5-NITRO-PHENYL)-AMIDE: This compound features a nitro group, which can significantly alter its reactivity and biological properties.
特性
IUPAC Name |
4-hydroxy-2-oxo-N'-(2-phenoxyacetyl)-1-propylquinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-12-24-16-11-7-6-10-15(16)19(26)18(21(24)28)20(27)23-22-17(25)13-29-14-8-4-3-5-9-14/h3-11,26H,2,12-13H2,1H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKJGFZHLQYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-N-(2,3-dimethylphenyl)-2-N-[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B3877596.png)



![N-(3-chloro-4-methylphenyl)-12-methyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine](/img/structure/B3877631.png)
![1-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE](/img/structure/B3877650.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3877661.png)
![1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE](/img/structure/B3877668.png)
![[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate](/img/structure/B3877680.png)
![6-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3877681.png)
![N-[(Z)-3-[(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3877689.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3877702.png)
